N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. This leads to an increase in insulin secretion and a decrease in glucagon secretion, resulting in better glucose control.
Mechanism of Action
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by blocking the activity of the this compound enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose control. By inhibiting this compound, this compound inhibitors increase the levels of these hormones, resulting in enhanced insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation. These effects are mediated by the inhibition of the this compound enzyme and the subsequent increase in incretin hormone levels.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments include their well-defined mechanism of action, their ability to improve glucose control, and their potential therapeutic benefits in the treatment of type 2 diabetes mellitus and other conditions. However, there are also limitations to their use, including the potential for off-target effects, the need for careful dosing and monitoring, and the possibility of drug interactions with other medications.
Future Directions
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, including the development of new and more potent inhibitors, the investigation of their potential use in the treatment of other conditions, such as obesity and non-alcoholic fatty liver disease, and the exploration of their mechanisms of action and effects on other physiological systems. Additionally, there is a need for further research on the long-term safety and efficacy of these drugs, as well as their potential use in combination with other medications for the treatment of type 2 diabetes mellitus.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes mellitus. Clinical trials have shown that these drugs can effectively improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, this compound inhibitors have been investigated for their potential use in the treatment of other conditions, such as obesity, non-alcoholic fatty liver disease, and inflammatory bowel disease.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-4-6-18(7-5-13)22-12-16(11-19(22)23)20(24)21-17-9-14(2)8-15(3)10-17/h4-10,16H,11-12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRIXNLEELNTLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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